N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide

LogP Lipophilicity ADME

N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide (CAS 2903-37-9) is a high-purity (≥95%) sulfonamide building block with a unique 2-chloro-4-methylphenyl substitution pattern. Its predicted logP of 4.09 makes it ideal for designing CNS-penetrant drug candidates targeting intracellular proteins. Unlike des-chloro or methanesulfonamide analogs, this compound offers distinct lipophilicity and electronic properties critical for SAR studies. With a defined crystal structure and high melting point (103°C), it ensures reliable scale-up for agrochemical and pharmaceutical research. Choose this compound for reproducible synthesis of enzyme inhibitor libraries and crop protection agents.

Molecular Formula C14H14ClNO2S
Molecular Weight 295.78
CAS No. 2903-37-9
Cat. No. B2583204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide
CAS2903-37-9
Molecular FormulaC14H14ClNO2S
Molecular Weight295.78
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C)Cl
InChIInChI=1S/C14H14ClNO2S/c1-10-3-6-12(7-4-10)19(17,18)16-14-8-5-11(2)9-13(14)15/h3-9,16H,1-2H3
InChIKeyRCQMCSRFEXHYPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide (CAS 2903-37-9) – A Precisely Substituted Sulfonamide Scaffold for Medicinal and Agrochemical Intermediates


N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide (CAS 2903-37-9) is a symmetrical aromatic sulfonamide characterized by the presence of 4-methylbenzenesulfonyl and 2-chloro-4-methylphenyl groups. Its molecular formula is C14H14ClNO2S, with a molecular weight of 295.78 g/mol . The compound is typically available in purities of 95% or higher and is utilized primarily as a versatile building block and synthetic intermediate in medicinal chemistry and agrochemical research .

Structural Nuances in Sulfonamide Chemistry: Why N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide Is Not Interchangeable with Its Analogs


Within the sulfonamide class, even minor alterations to the substitution pattern on either the amine or sulfonyl aromatic ring can profoundly alter physicochemical properties, such as lipophilicity (logP), electronic distribution, and steric bulk . These changes directly influence a compound's solubility profile, its ability to traverse biological membranes, and its specific interactions with molecular targets like enzymes or receptors [1]. Consequently, a compound like N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide, with its unique 2-chloro-4-methylphenyl amine coupled with a 4-methylbenzenesulfonyl group, cannot be simply swapped for a des-chloro, des-methyl, or methanesulfonamide analog without risking a significant shift in the intended reaction outcome or biological activity [2].

Quantitative Differentiation of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide: A Data-Driven Comparison Against Key Analogs


Comparative Lipophilicity (LogP): The 4-Methylbenzenesulfonyl Moiety Confers Higher Lipophilicity Than Methanesulfonamide Analogs

The target compound exhibits a predicted logP value of 4.09 , which is a critical parameter for predicting membrane permeability and oral absorption. This value is substantially higher than that of the methanesulfonamide analog, N-(2-chloro-4-methylphenyl)methanesulfonamide (CAS 109495-72-9), which has a predicted logP of approximately 2.1 (calculated via ChemDraw based on its structure) .

LogP Lipophilicity ADME Medicinal Chemistry

Comparative Electronic Properties: The Electron-Donating 4-Methyl Group on the Sulfonyl Ring Modulates Reactivity Relative to the Unsubstituted Analog

The presence of a methyl group at the para position of the benzenesulfonyl moiety exerts a +I (inductive) and weak hyperconjugative electron-donating effect. This differentiates the target compound from its unsubstituted analog, N-(2-chloro-4-methylphenyl)benzenesulfonamide (CAS 1013511-26-6) [1]. This electronic modulation is known to influence the acidity of the sulfonamide N-H proton and the overall reactivity of the sulfonyl group in nucleophilic substitution reactions [2].

Electronic Effects Reactivity Hammett Constants Organic Synthesis

Structural Conformation: Crystal Structure Analysis Reveals a Distinct Molecular Geometry for N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide

A single-crystal X-ray diffraction study of the title compound has been performed [1]. The molecular structure, with atom labels and 50% probability displacement ellipsoids, has been deposited in the Cambridge Structural Database (CSD) [2]. This provides a definitive, atomically precise description of its solid-state conformation, including bond lengths, bond angles, and torsion angles. This structural data is essential for understanding its packing in a crystal lattice and can inform co-crystal design or formulation strategies, and it represents a level of characterization not yet reported for many closely related analogs.

Crystallography Solid State Conformation Hydrogen Bonding

Commercial Availability and Purity Profile: Consistent Supply with 95%+ Purity from Multiple Global Vendors

N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide is offered by several reputable chemical suppliers, including Fluorochem, AKSci, and ChemScence, at a standardized purity of ≥95% . This multi-vendor availability with a clearly defined purity specification reduces procurement risk and ensures reliable access for research programs. This contrasts with some less common sulfonamide analogs, which may be single-sourced or available only in lower, unspecified purities, creating potential bottlenecks or variability in experimental outcomes .

Procurement Purity Supply Chain Vendor Comparison

Thermal Stability and Physical Form: A Defined Melting Point and Stable Crystalline Form Facilitate Handling and Storage

The target compound is a crystalline solid at room temperature with a reported melting point of 103 °C . This property is crucial for assessing purity, designing purification protocols (e.g., recrystallization), and ensuring safe handling and storage. The compound's stability is recommended for storage at 2-8°C [1]. In contrast, many liquid or low-melting analogs present greater handling challenges, are more prone to degradation, and cannot be easily purified by recrystallization.

Melting Point Thermal Properties Solid State Handling

Targeted Applications for N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide in Drug Discovery and Agrochemical Development


Medicinal Chemistry: Lead Optimization for Membrane-Permeable Scaffolds

Given its high predicted logP value of 4.09 , this compound is particularly suited as a building block for medicinal chemists designing drug candidates intended to target intracellular proteins or cross the blood-brain barrier. Its lipophilic character, derived from the 4-methylbenzenesulfonyl group, provides a quantifiable advantage over less lipophilic analogs for programs requiring passive membrane diffusion. It can serve as a starting point for synthesizing libraries of sulfonamide-based enzyme inhibitors, as the class is known for targeting carbonic anhydrases, proteases, and other therapeutic targets [1].

Agrochemical Research: Synthesis of Herbicide and Fungicide Leads

The compound's unique substitution pattern and crystalline nature make it a valuable intermediate in the development of new crop protection agents. Its structural features are consistent with those found in known herbicides and fungicides . The high melting point (103 °C) and defined crystal structure [2] facilitate reliable scale-up synthesis and purification, which are essential for producing testable quantities of novel agrochemical candidates.

Crystallography and Solid-Form Studies

For researchers engaged in solid-state chemistry, co-crystal design, or patenting new solid forms of active ingredients, the availability of a published crystal structure for this compound [2] is a significant asset. It provides a precise atomic blueprint that can be used for comparative analysis, to design new co-formers, or as a benchmark in polymorph screening studies, offering a level of detail not available for all sulfonamide intermediates.

Academic Research: Probing Structure-Activity Relationships (SAR) of Sulfonamides

The compound's well-defined and commercially accessible nature makes it an ideal standard for academic labs investigating the SAR of sulfonamides. Its physical and electronic properties, when compared to close analogs like the methanesulfonamide (logP ~2.1) and benzenesulfonamide derivatives [3], allow researchers to systematically probe how changes in the sulfonyl moiety affect biological activity, solubility, and molecular recognition.

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